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Compound of Interest

Compound Name: 2-Methylphenol - d2
CAS No.: 92891-99-1
Cat. No.: B1147750

Get Quote

The complete deuteration of o-cresol increases its molecular weight by approximately 6.5%, a

shift sufficient for baseline resolution in mass spectrometry but subtle enough to maintain
chromatographic co-elution with the analyte of interest—a requirement for ideal internal
standardization.

Table 1: Comparative Chemical Identity
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Perdeuterated o-Cresol

Feature Native o-Cresol
(d7)
IUPAC Name 2-Methylphenol 2-(Methyl-ds)phenol-da
(or
Formula
)
Molar Mass 108.14 g/mol 115.18 g/mol (+7.04 Da)
CAS Number 95-48-7 202325-50-6
Isotopic Enrichment Natural Abundance 98 atom % D

Colorless to yellowish o
Appearance o Colorless crystals/liquid
crystals/liquid

Thermodynamic & Transport Properties

While the electronic structure remains largely unperturbed by deuteration, the increased mass
of the deuteron affects vibrational frequencies and zero-point energy, leading to slight
deviations in thermodynamic phase transitions.

Table 2: Physicochemical Properties
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Property

Native Value

Deuterated (d7)
Value

Mechanistic Insight

Melting Point

30-31°C

30-32 °C

Deuteration typically
causes a minor MP
depression or
elevation (<1°C) due
to Ubbelohde effect;
effectively identical for

handling.

Boiling Point

191 °C

~190-191 °C

The "Inverse Isotope
Effect" is often seen in
boiling points, but for
practical distillation,
they are treated as

identical.

Density (20°C)

1.05 g/cm3

~1.12 g/cms3 (Est.)

Density increases
roughly proportional to
MW ratio (

).

pKa

10.29

~10.35

Secondary isotope
effects slightly weaken
the acidity of the
phenolic -OD due to
zero-point energy

differences.

LogP (Octanol/Water)

1.95

1.93

Deuterated
compounds are
slightly less lipophilic
due to smaller molar
volumes (shorter C-D

bond lengths).
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Critical Handling Note:o-Cresol-d7 is hygroscopic.[2] The exchangeable phenolic deuterium (-
OD) will rapidly swap with atmospheric moisture (-OH) to form o-cresol-de. Store under inert gas

(Ar or

) to preserve isotopic purity.

Spectroscopic Signatures
Mass Spectrometry (GC-MS/LC-MS)

The +7 Da mass shift is the defining characteristic for quantitation.
e Parent lon:

115 (vs. 108).

o Fragmentation: The tropylium ion equivalent shifts from

91 (
) to
98 (
).

o Application: In Isotope Dilution Mass Spectrometry (IDMS), the d7-analog corrects for ion
suppression and extraction variability because it behaves chemically identically to the
analyte during sample prep.

Nuclear Magnetic Resonance (NMR)[1][5][6]

 H NMR:o-Cresol-d7 is "silent” in proton NMR, making it useful as a background solvent or to
simplify spectra of complex mixtures.
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 H NMR: Shows signals corresponding to the methyl deuterons (~2.2 ppm) and aromatic
deuterons (~6.7—7.2 ppm), useful for tracking metabolic label incorporation.

Metabolic Stability & Kinetic Isotope Effects (KIE)

In drug development, o-cresol moieties are often metabolic liabilities, susceptible to rapid
oxidation. Deuteration is used to slow this clearance via the Primary Kinetic Isotope Effect.

Mechanism: The C-D bond is shorter and stronger (bond dissociation energy is ~1.2-1.5
kcal/mol higher) than the C-H bond.

o Metabolic Route: Cytochrome P450 enzymes (e.g., CYP2EL1) oxidize the methyl group to
form 2-hydroxybenzyl alcohol.

o KIE Magnitude: Breaking the C-D bond during the rate-determining step can reduce the
reaction rate by a factor of

Visualization: Metabolic Blockade via Deuteration
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Caption: The Primary Kinetic Isotope Effect (KIE) significantly increases the activation energy
for methyl oxidation, reducing the clearance rate of the deuterated isotopologue.
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Experimental Protocols
Protocol A: Preparation of Internal Standard (IS) Stock

Objective: Create a stable, verified stock of o-cresol-ds for quantitative analysis.
e Weighing: Accurately weigh 10.0 mg of o-cresol-d- into a 10 mL volumetric flask.

o Note: Due to low melting point (30°C), the compound may be liquid. Use a gas-tight
syringe for transfer if liquid, calculating mass via density (

» Dissolution: Dissolve in methanol-OD (

) or anhydrous acetonitrile.

o Critical: Avoid protic solvents (MeOH,
) for long-term storage to prevent H/D exchange at the phenolic position.

» Storage: Transfer to amber silanized vials. Store at -20°C. Stability: >1 year.

Protocol B: Biological Sample Extraction (Plasma/Urine)

Objective: Extract cresols while correcting for recovery losses using the IS.

Spiking: To 200 pL of plasma, add 10 pL of IS Stock (final conc. 5 pg/mL). Vortex for 30s.

 Acidification: Add 20 pL of 1M HCI to protonate the cresol (

), driving it into the organic phase.

e LLE Extraction: Add 1 mL Ethyl Acetate. Shake vigorously for 10 min.

o Separation: Centrifuge at 3000 x g for 5 min. Collect supernatant.

o Derivatization (Optional but Recommended): React with BSTFA (1% TMCS) at 60°C for 30
min to form TMS-derivatives.
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o Target lons: Native-TMS (

180), d--TMS (

187).

Visualization: Analytical Workflow
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Caption: Step-by-step workflow for the extraction and quantification of o-cresol using the d7-
isotopologue as a self-validating internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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